molecular formula C7H18N2O4 B1585716 2-(Piperazin-1-yl)propanoic acid dihydrate CAS No. 824414-03-1

2-(Piperazin-1-yl)propanoic acid dihydrate

Cat. No. B1585716
M. Wt: 194.23 g/mol
InChI Key: JKLTWHLHHDEGTK-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)propanoic acid dihydrate (2-PPAD) is a synthetic compound of the piperazine family. It is a white, odorless, crystalline powder with a melting point of 175°C and a solubility of 1.7 g/L in water. 2-PPAD has a wide range of applications in scientific research, and has been used in various biochemical and physiological experiments.

Scientific Research Applications

Piperazine Derivatives in Neurological Research

  • A study focused on Trifluoromethylphenyl piperazine (TFMPP), a derivative of piperazine, aimed to investigate its subjective effects on humans. The study concluded that TFMPP induced effects similar to amphetamine-type stimulants and drugs affecting serotonin release (Jan et al., 2010).
  • Neurotoxic effects of piperazine were reported in a case probably due to renal insufficiency, highlighting the compound's potential neurotoxicity under certain conditions (Combes, Damon, & Gottfried, 1956).

Pharmacological and Metabolic Studies

  • A study on a substance known as MCC-135, which includes a piperazinyl moiety, aimed to test its efficacy in preserving left ventricular function during myocardial infarction. However, the study found no significant benefits of MCC-135 in the patient group studied (Jang et al., 2008).
  • Research into the metabolism of L-735,524, a potent HIV-1 protease inhibitor containing a piperazinyl group, identified several metabolites in human urine, providing insights into the compound's metabolic pathways and potential implications for its use in HIV treatment (Balani et al., 1995).

Toxicological Aspects and Safety Studies

  • Piperazine citrate's urinary excretion was studied to understand its metabolization and excretion patterns in humans, offering insights into the pharmacokinetics of this compound (Hanna & Tang, 1973).
  • The formation of identical metabolites from piperazine-substituted phenothiazine drugs in humans, rats, and dogs was observed, indicating the metabolic pathways and potential toxicological profiles of these compounds (Breyer, Gaertner, & Prox, 1974).

properties

IUPAC Name

2-piperazin-1-ylpropanoic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2H2O/c1-6(7(10)11)9-4-2-8-3-5-9;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLTWHLHHDEGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCNCC1.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375161
Record name 2-(piperazin-1-yl)propanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperazin-1-yl)propanoic acid dihydrate

CAS RN

824414-03-1
Record name 2-(piperazin-1-yl)propanoic acid dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 824414-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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